A Comprehensive Technical Guide to the Physicochemical Properties of (2S)-2,6-Diaminohexan-1-ol (L-Lysinol)
A Comprehensive Technical Guide to the Physicochemical Properties of (2S)-2,6-Diaminohexan-1-ol (L-Lysinol)
Abstract
(2S)-2,6-Diaminohexan-1-ol, commonly known as L-Lysinol, is a chiral amino alcohol derived from the essential amino acid L-lysine. Its bifunctional nature, containing two primary amine groups and a primary alcohol, makes it a valuable and versatile building block in synthetic chemistry. This guide provides a detailed examination of the core physicochemical properties of L-Lysinol, offering a foundational understanding for its application in pharmaceutical synthesis, chiral ligand development, and biochemical research. We will delve into its structural and chemical identity, key physical properties, acid-base characteristics, and spectroscopic profile, supplemented with detailed experimental protocols for property determination.
Introduction and Significance
L-Lysinol emerges from the reduction of the carboxylic acid group of L-lysine, an essential α-amino acid fundamental to protein biosynthesis[1][2]. This transformation preserves the original stereocenter at the C2 position, yielding a chiral molecule with distinct spatial arrangement and reactivity. The presence of two nucleophilic amino groups and a hydroxyl group provides multiple reaction sites, making L-Lysinol a sought-after intermediate for constructing complex molecular architectures. Its utility is most pronounced in the synthesis of pharmaceuticals and bioactive compounds where specific stereochemistry is critical for efficacy and safety[3]. Understanding its physicochemical properties is not merely an academic exercise; it is a prerequisite for designing robust synthetic routes, developing stable formulations, and predicting its behavior in biological systems.
Chemical Identity and Structure
The unambiguous identification of (2S)-2,6-Diaminohexan-1-ol is the first step in any research endeavor. Its structural features are summarized below.
Caption: 2D structure of (2S)-2,6-Diaminohexan-1-ol.
| Identifier | Value | Source |
| IUPAC Name | (2S)-2,6-diaminohexan-1-ol | [4] |
| Common Synonyms | L-Lysinol, (S)-2,6-diaminohexan-1-ol | [3][5] |
| CAS Number | 110690-36-3 | [5] |
| Molecular Formula | C₆H₁₆N₂O | [5] |
| SMILES | NCCCCCO | [4] |
| InChI Key | LTGPFZWZZNUIIK-ZCFIWIBFSA-N | [4] |
Core Physicochemical Properties
The physical properties of L-Lysinol dictate its handling, reaction conditions, and purification strategies. While experimental data for some properties are scarce, computed values and data from analogous compounds provide valuable estimates.
| Property | Value | Comments and Significance | Source |
| Molecular Weight | 132.20 g/mol | Foundational for all stoichiometric calculations. | [4][5] |
| Appearance | Clear, colorless liquid | Based on the racemic mixture; possesses a characteristic amine odor. | [6] |
| Melting Point | Not available | Not reported in surveyed literature. | [3] |
| Boiling Point | Not available | Not reported in surveyed literature. | [3] |
| Solubility | Soluble in water | The polar amine and alcohol groups promote high aqueous solubility. | [6] |
| logP (XLogP3) | -1.2 (Computed) | The negative value indicates high hydrophilicity, consistent with its water solubility. | [4] |
| TPSA | 72.3 Ų (Computed) | The Topological Polar Surface Area is below 90 Ų, suggesting it may have the potential to permeate the blood-brain barrier.[4][7] |
Acid-Base Properties and Protonation States
At physiological pH (~7.4), both amino groups will be protonated, carrying a net charge of +2. This behavior is crucial for applications in biological buffers or for purification by ion-exchange chromatography.
Caption: Predicted protonation states of L-Lysinol vs. pH.
Spectroscopic Profile
Structural confirmation and purity assessment of L-Lysinol rely on standard spectroscopic techniques. Although a dedicated public spectrum is not available, the expected spectral characteristics can be inferred.
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Infrared (IR) Spectroscopy: Key signals would include strong, broad absorptions around 3300-3500 cm⁻¹ corresponding to O-H and N-H stretching, C-H stretching peaks just below 3000 cm⁻¹, and N-H bending (scissoring) vibrations around 1600 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show distinct multiplets for the protons on the carbon backbone. The diastereotopic protons of the -CH₂OH group would likely appear as two separate signals. Protons attached to nitrogen and oxygen (NH₂, OH) may appear as broad singlets and are exchangeable with D₂O.
-
¹³C NMR: Six unique carbon signals are expected, with the carbon bearing the hydroxyl group shifted furthest downfield.
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The use of these methods for characterizing derivatives of similar structures is well-documented[8].
Stability and Storage
Proper handling and storage are essential to maintain the integrity of L-Lysinol.
-
Recommended Storage: The compound should be stored at 2-8°C[3][5].
-
Conditions to Avoid: It should be kept in a tightly sealed container to protect it from atmospheric moisture and carbon dioxide, which can react with the basic amino groups. The storage area should be dry and well-ventilated.
Experimental Protocols
To ensure scientific rigor, the determination of physicochemical properties must follow validated protocols. Below are methodologies for quantifying key parameters of L-Lysinol.
Protocol: Determination of pKa by Potentiometric Titration
This method establishes the acid-base dissociation constants by monitoring pH changes during titration with a strong acid.
Workflow Diagram:
Caption: Workflow for pKa determination via potentiometric titration.
Step-by-Step Methodology:
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Preparation: Accurately weigh approximately 132.2 mg of L-Lysinol and dissolve it in 100 mL of CO₂-free deionized water to create a ~0.01 M solution.
-
Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, and 10.01).
-
Titration Setup: Place the L-Lysinol solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Insert the calibrated pH electrode and a magnetic stirrer.
-
Titration: Add standardized 0.1 M HCl solution in small, precise increments (e.g., 0.1 mL) from a burette. Allow the pH reading to stabilize after each addition before recording the value and the total volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of HCl added. The resulting titration curve will show two inflection points corresponding to the two equivalence points of the amino groups. The pH at the half-equivalence points (the midpoint of the buffer regions) corresponds to the pKa values.
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This is the gold-standard method for determining the solubility of a compound.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of L-Lysinol to a known volume of purified water (or a relevant buffer) in a sealed, screw-cap vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials in a mechanical shaker or orbital incubator at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature until the excess solid has settled. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sampling and Analysis: Carefully withdraw an aliquot from the clear supernatant. Quantify the concentration of dissolved L-Lysinol using a suitable analytical method, such as HPLC with a derivatizing agent or quantitative NMR.
-
Calculation: The determined concentration represents the equilibrium solubility of L-Lysinol under the specified conditions.
Conclusion
(2S)-2,6-Diaminohexan-1-ol is a chiral building block of significant value, characterized by its high polarity, water solubility, and multiple reactive sites. Its computed TPSA and logP values provide a strong indication of its hydrophilic nature. While key experimental data such as melting point, boiling point, and pKa values are currently underreported in public literature, this guide provides the foundational knowledge and robust experimental frameworks necessary for researchers to determine these properties. A thorough understanding of this molecule's physicochemical profile is the cornerstone of its effective and innovative application in drug discovery and materials science.
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